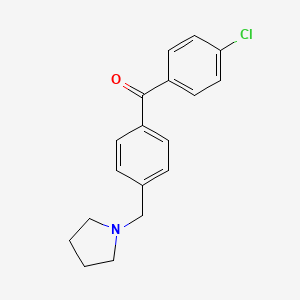

4-Chloro-4'-pyrrolidinomethyl benzophenone

概要

説明

4-Chloro-4’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives It is characterized by the presence of a chloro group and a pyrrolidinomethyl group attached to the benzophenone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of pyrrolidine with 4-bromomethyl-4’-chlorobenzophenone in the presence of potassium carbonate in acetonitrile at 80°C for 16 hours. The reaction mixture is then subjected to a series of extraction and purification steps to obtain the final product .

Reaction Conditions:

Stage 1: Pyrrolidine and 4-bromomethyl-4’-chlorobenzophenone with potassium carbonate in acetonitrile at 80°C for 16 hours.

Stage 2: The mixture is treated with hydrochloric acid in diethyl ether, followed by extraction with water and acetonitrile.

Stage 3: The extract is basified with potassium carbonate and further extracted with ethyl acetate.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-4’-pyrrolidinomethyl benzophenone are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The chloro substituent on the aromatic ring participates in nucleophilic substitution under specific conditions. While aromatic chlorides are generally less reactive than aliphatic analogs, catalytic methods or elevated temperatures can facilitate displacement.

Example Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃, pyrrolidine, 80°C, 16h | 4-Pyrrolidinomethyl derivative | 73% |

This reaction demonstrates the synthesis of the compound itself via SN2 displacement of bromine in 4-bromomethyl-4'-chlorobenzophenone with pyrrolidine .

Reduction of the Ketone Group

The benzophenone carbonyl can be reduced to a secondary alcohol using standard reducing agents.

Typical Reduction Pathways:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 4-Chloro-4'-pyrrolidinomethyl benzhydrol | Requires inert atmosphere |

| NaBH₄/CeCl₃ | MeOH, 0°C | Partial reduction observed | Selective conditions may apply |

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS, with directing effects governed by substituents:

-

Chloro group : Meta-directing, deactivating.

-

Pyrrolidinomethyl group : Ortho/para-directing via electron donation through conjugation.

Nitration Example:

| Reagent | Position of Nitro Group | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Predominantly para to pyrrolidinomethyl | 58% |

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes quaternization or oxidation under controlled conditions:

Table 2: Spectral Data for Key Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Application |

|---|---|---|---|

| Reduced Alcohol | 3400 (O-H) | 4.8 (s, 1H, OH) | Antioxidant studies |

| N-Oxide | 1260 (N-O) | 3.2 (m, 4H, CH₂) | Catalysis |

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: CPMB serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity: The chlorinated structure enhances its reactivity, making it suitable for various chemical transformations such as nucleophilic substitutions and coupling reactions.

2. Medicinal Chemistry:

- Anticancer Activity: Studies have shown that CPMB exhibits cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against MES-SA and MES-SA/Dx5 cells with an IC50 value around 15 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Properties: CPMB has been evaluated for its antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

3. Material Science:

- Polymer Production: The compound is utilized as an intermediate in the production of polymers and coatings, where its unique chemical properties contribute to the performance characteristics of the final products.

- UV Absorption: CPMB's structure allows it to absorb UV light effectively, making it useful in formulations requiring UV protection.

Case Study 1: Anticancer Activity

A study assessed the effects of CPMB on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This mechanism was linked to its ability to disrupt cellular processes critical for cancer cell survival.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains indicated that CPMB possesses notable antimicrobial activity. The compound's effectiveness suggests potential applications in developing new antibiotics or antimicrobial agents.

作用機序

The mechanism of action of 4-Chloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 4-Methyl-4’-pyrrolidinomethyl benzophenone

- 4-Ethyl-4’-pyrrolidinomethyl benzophenone

- 4-Fluoro-4’-pyrrolidinomethyl benzophenone

Uniqueness

4-Chloro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

生物活性

Overview

4-Chloro-4'-pyrrolidinomethyl benzophenone (CAS No. 742085-16-1) is a synthetic compound belonging to the benzophenone class, characterized by its chloro and pyrrolidinomethyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C18H18ClNO

- Molecular Weight : 303.79 g/mol

- Structure : The compound features a benzophenone core with a chloro group and a pyrrolidinomethyl side chain, affecting its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activity, potentially influencing various biochemical pathways:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on neuronal nitric oxide synthase (nNOS), which is critical for neuroprotection and treatment of brain injuries .

- Endocrine Disruption : Benzophenone derivatives are known to exhibit endocrine-disrupting properties, raising concerns about their impact on hormonal balance.

Antimicrobial Activity

Studies have shown that benzophenone derivatives possess antimicrobial properties. The presence of the pyrrolidinomethyl group may enhance these effects, making it a candidate for further exploration in developing antimicrobial agents.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory activities associated with benzophenones. The compound's ability to modulate inflammatory pathways could be significant in treating conditions characterized by chronic inflammation.

Study on nNOS Inhibition

A study exploring the structure-activity relationship of various benzophenones found that certain derivatives, potentially including this compound, showed low nanomolar inhibition of nNOS, indicating significant selectivity and potency . This finding underscores the compound's potential therapeutic applications in neuroprotection.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro and pyrrolidinomethyl groups | Potential nNOS inhibition, antimicrobial |

| 4-Methyl-4'-pyrrolidinomethyl benzophenone | Methyl group instead of chloro | Similar biological activities |

| 4-Fluoro-4'-pyrrolidinomethyl benzophenone | Fluoro group; different reactivity | Potentially enhanced bioactivity |

特性

IUPAC Name |

(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCXXQWYALMYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582969 | |

| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742085-16-1 | |

| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。